molecular formula C12H21NO3 B1331569 tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate CAS No. 1217633-41-4

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B1331569
M. Wt: 227.3 g/mol
InChI Key: NPZQBWOKRKDZQZ-SNVBAGLBSA-N
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Description

The compound tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a derivative of pyrrolidine, which is a type of secondary amine and a five-membered lactam. It is a chiral molecule due to the presence of an asymmetric carbon atom. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been optimized for large-scale production, as seen in the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Another efficient synthesis method has been reported for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones and have been used in the synthesis of macrocyclic Tyk2 inhibitors . These methods often involve multi-step reactions, including transformations like debenzylation, ring hydrogenation, and oxidative cleavage, which are scalable and commercially viable .

Molecular Structure Analysis

X-ray diffraction (XRD) and density functional theory (DFT) studies have been conducted on similar compounds to determine their molecular structure. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using these techniques, and the results were consistent with the optimized structure obtained from DFT calculations . X-ray studies have also revealed the molecular packing and orientation of isobutyl side chains in related compounds .

Chemical Reactions Analysis

The tert-butyl pyrrolidine derivatives undergo various chemical reactions. For example, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates that can couple with nucleophiles to yield substituted pyrroles . The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate has been achieved, providing synthons for diverse piperidine derivatives . Additionally, the Diels-Alder reaction has been utilized to form complex structures from tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups and molecular structure. The presence of tert-butyl and ester groups typically increases the steric bulk and affects the solubility of these compounds. The chemical reactivity is also influenced by the presence of electron-withdrawing or electron-donating substituents, as seen in the synthesis and characterization of various substituted thieno[2,3-c]pyridine derivatives . The thermal stability and vibrational modes of these compounds can be studied using spectroscopic methods like FTIR, NMR, and thermal analyses .

Scientific Research Applications

Synthesis of Novel Compounds

  • tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is used in the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which is instrumental in creating novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Advancements in Organic Chemistry

  • The compound is a key player in the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids, showcasing its versatility in organic synthesis (Svete et al., 2010).
  • It is also used in the activation of carboxylic acids by pyrocarbonates, a method crucial for the preparation of symmetric anhydrides and esters of N-protected amino acids (Pozdnev, 2009).

Intermediates in Drug Synthesis

  • This compound serves as a key intermediate in the synthesis of complex molecules like Aliskiren, an important drug used for hypertension (Pan et al., 2015).

Crystallography and Material Science

  • It's involved in the synthesis and crystal structure analysis of various tert-butyl pyrrolidine-carboxylates, contributing to a deeper understanding of molecular structures (Naveen et al., 2007).

Supramolecular Chemistry

  • The compound aids in studying the diverse supramolecular arrangements influenced by weak intermolecular interactions, which is vital for the development of new materials and understanding molecular interactions (Samipillai et al., 2016).

Synthesis of Complex Molecules

  • tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is central to the synthesis of various complex molecules, showcasing its utility in creating biologically active compounds (Kong et al., 2016).

properties

IUPAC Name

tert-butyl (2R)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZQBWOKRKDZQZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

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